

Downstream Signaling Effects of BMT-090605 Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: BMT-090605 hydrochloride

Cat. No.: B12399175

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BMT-090605 hydrochloride is a potent and selective small molecule inhibitor of Adaptor-Associated Kinase 1 (AAK1).^{[1][2][3]} AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis (CME), a fundamental cellular process for the internalization of receptors, transporters, and other cell surface molecules.^{[4][5]} Through its inhibition of AAK1 and other related kinases, **BMT-090605 hydrochloride** modulates several downstream signaling pathways, demonstrating therapeutic potential, particularly in the context of neuropathic pain.^{[1][2][6]} This technical guide provides an in-depth overview of the downstream signaling effects of **BMT-090605 hydrochloride**, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

Core Mechanism of Action

BMT-090605 hydrochloride exerts its primary pharmacological effect through the direct inhibition of AAK1. It also demonstrates inhibitory activity against two other members of the Numb-associated kinase (NAK) family: BMP-2-inducible protein kinase (BIKE) and Cyclin G-associated kinase (GAK).^{[1][2][3]}

Data Presentation: In Vitro Kinase Inhibition

The inhibitory potency of **BMT-090605 hydrochloride** against its primary and secondary kinase targets has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below for easy comparison.

Kinase Target	BMT-090605 Hydrochloride IC50 (nM)
Adaptor-Associated Kinase 1 (AAK1)	0.6
BMP-2-inducible protein kinase (BIKE)	45
Cyclin G-associated kinase (GAK)	60

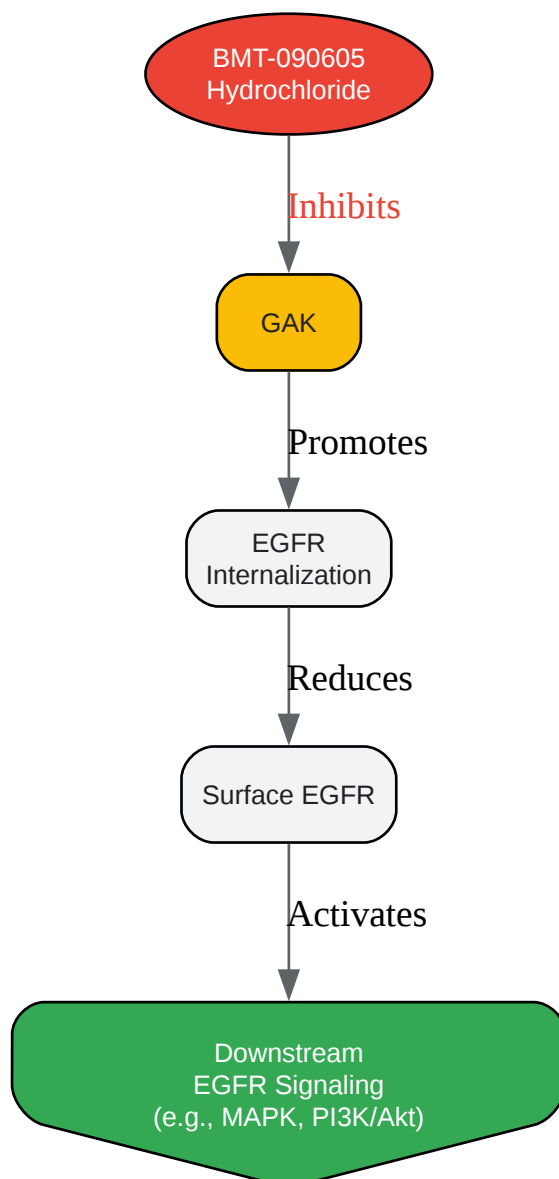
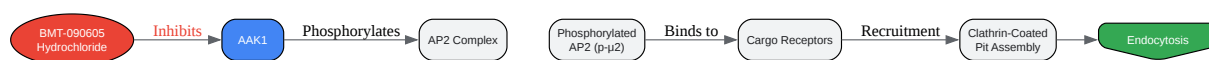
Data sourced from multiple chemical supplier databases.[\[1\]](#)[\[2\]](#)[\[3\]](#)

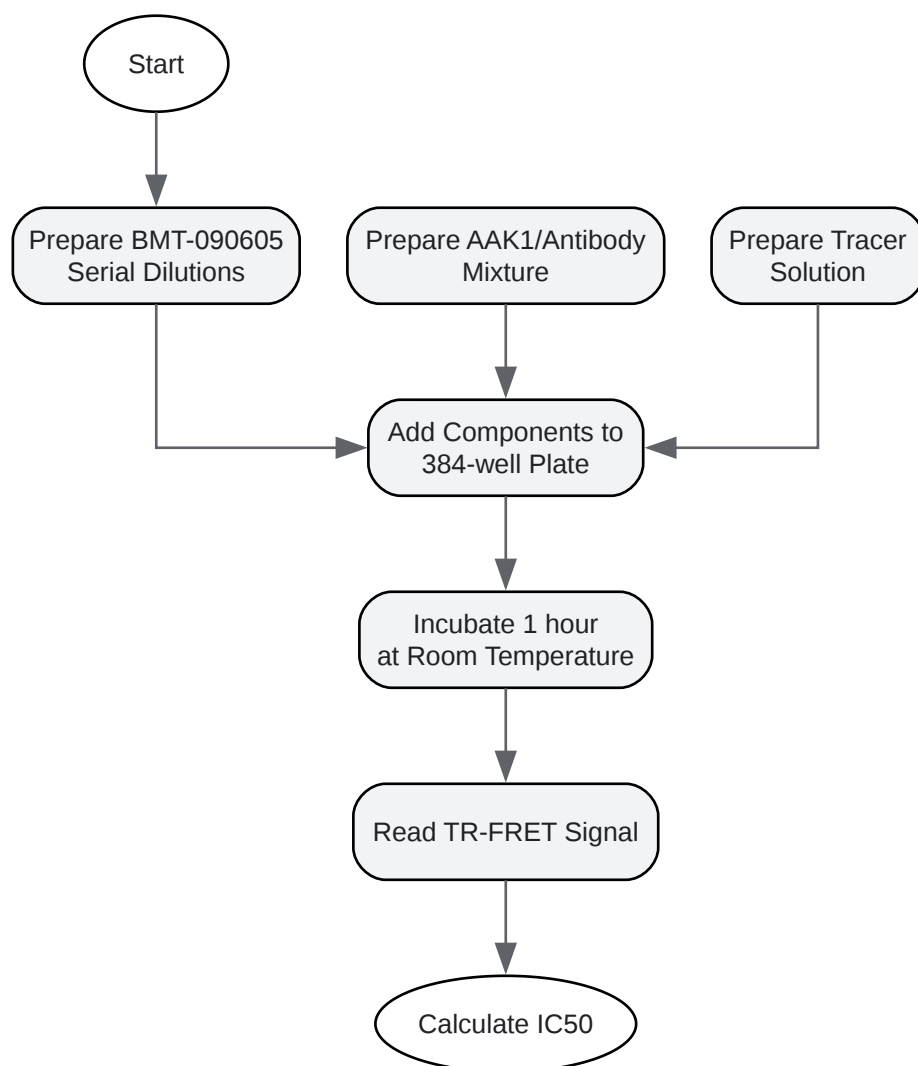
Downstream Signaling Pathways

The inhibition of AAK1, BIKE, and GAK by **BMT-090605 hydrochloride** leads to the modulation of several key cellular signaling pathways.

AAK1 Inhibition and Clathrin-Mediated Endocytosis

AAK1 is a key regulator of clathrin-mediated endocytosis (CME). It phosphorylates the μ 2 subunit of the adaptor protein 2 (AP2) complex, which is a critical step for the recruitment of cargo proteins and the maturation of clathrin-coated pits.[\[4\]](#)[\[5\]](#) By inhibiting AAK1, **BMT-090605 hydrochloride** is predicted to disrupt this process, thereby affecting the internalization and subsequent signaling of a multitude of cell surface receptors.





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